molecular formula C16H17N5O B3000992 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea CAS No. 1788676-44-7

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea

Cat. No.: B3000992
CAS No.: 1788676-44-7
M. Wt: 295.346
InChI Key: NJHLCZNJKWETAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea (CAS 1788676-44-7) is a chemical compound with the molecular formula C16H17N5O and a molecular weight of 295.34 . It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant role in the development of kinase inhibitors . This specific framework is found in several approved anticancer drugs, underscoring its high research value for developing novel therapeutics . The compound is of particular interest in oncology research, primarily as a potential Tropomyosin Receptor Kinase (TRK) inhibitor. TRK proteins are promising "pan-cancer" targets for treating various cancers harboring NTRK gene fusions . By inhibiting these kinases, which are constitutively activated in numerous fusion-driven solid tumors, researchers can investigate pathways for arresting cancer cell proliferation and survival . The mechanism of action for this class involves targeting the abnormal TRK fusion proteins, thereby inhibiting their function and subsequent downstream signaling pathways like PI3K-AKT and RAS-MAPK, which are crucial for cell growth and differentiation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or building block in synthetic chemistry to create novel analogs for structure-activity relationship (SAR) studies or as a pharmacological tool to probe TRK-related signaling pathways in biological systems .

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-9-15-18-10-14(11-21(15)20-12)19-16(22)17-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHLCZNJKWETAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea and analogous compounds:

Compound Name / ID Structural Features Biological Target/Activity Key Findings Reference
This compound Pyrazolo[1,5-a]pyrimidine core with 2-methyl and 6-phenethylurea substituents Undisclosed in evidence (likely kinase or enzyme inhibition based on urea linkage) Higher lipophilicity due to phenethyl group; potential for CNS penetration
N-[2-(2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl)amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (Anagliptin) Pyrazolo[1,5-a]pyrimidine-6-carboxamide with cyanopyrrolidine DPP-4 inhibitor (antidiabetic) IC₅₀ = 3.8 nM for DPP-4; selective over DPP-8/9 due to cyanopyrrolidine
3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one (PC) Pyrazolo[1,5-a]pyrimidine linked to coumarin Fluorescent probe (naked-eye detection) Exhibits strong fluorescence in DMSO; used in sensing applications
5-(2-Hydroxy-4-isopropoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidine (3a) Hydroxy-isopropoxyphenyl and phenyl substituents Antifungal (phytopathogens) EC₅₀ = 12.3 μM against Fusarium graminearum; activity linked to hydroxyl group
1-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylurea (6a) Pyrazolo[3,4-b]pyridine core with phenylurea Undisclosed (urea derivatives often target kinases or proteases) Distinct regiochemistry (pyrazolo[3,4-b] vs. [1,5-a]) reduces planarity; lower solubility
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Propyl linker between urea and pyrazolo[1,5-a]pyrimidine Undisclosed Flexible linker may reduce binding affinity vs. rigid phenethyl group

Key Comparative Insights:

Substitution at the 6-position (e.g., urea, carboxamide, or aryl groups) dictates target specificity. For instance, anagliptin’s carboxamide and cyanopyrrolidine groups confer DPP-4 selectivity , while antifungal activity in compound 3a correlates with hydroxyl and isopropoxy substituents .

Urea Linker Modifications :

  • The phenethyl group in the target compound likely enhances hydrophobic interactions vs. shorter alkyl chains (e.g., propyl in ) or polar linkers (e.g., coumarin in ).
  • Phenylurea derivatives (e.g., 6a in ) show reduced solubility compared to alkyl-urea analogs, impacting bioavailability .

Biological Activity Trends: Antifungal pyrazolo[1,5-a]pyrimidines (–5) require electron-withdrawing substituents (e.g., fluorine) for activity, whereas DPP-4 inhibitors like anagliptin rely on hydrogen-bonding motifs (e.g., cyanopyrrolidine) . Fluorescent derivatives (e.g., PC in ) demonstrate the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in non-therapeutic applications .

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1(2methylpyrazolo[1,5a]pyrimidin6yl)3(2phenylethyl)urea\text{IUPAC Name }1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenylethyl)urea

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, primarily through:

  • Enzyme Inhibition : They often act as inhibitors of specific enzymes involved in cellular signaling pathways.
  • Anticancer Activity : Many derivatives show promise in targeting cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.
  • Neuropharmacological Effects : Some compounds have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Biological Activity Overview

Activity Type Description References
Anticancer Exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer.
Enzyme Inhibition Inhibits key enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), impacting inflammation and cell signaling.
Neuropharmacological Modulates neurotransmitter release, showing potential for treating anxiety and depression.

Anticancer Potential

A study published in MDPI highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound demonstrated significant inhibition of cell proliferation in various cancer models. Notably, it induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition Studies

Research has shown that this compound effectively inhibits phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes including vasodilation and neurotransmitter release .

Neuropharmacological Effects

In a neuropharmacological study, the compound was found to enhance the release of serotonin and norepinephrine in animal models. This suggests potential applications for mood disorders such as depression and anxiety .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or stepwise functionalization. For example:

  • Regioselective synthesis : Use aromatic aldehydes, β-ketoesters, and aminopyrazoles under reflux in ethanol/acetic acid to form the pyrazolo[1,5-a]pyrimidine core .
  • Urea coupling : React the 6-amino-pyrazolo[1,5-a]pyrimidine intermediate with phenethyl isocyanate in dry THF at 0–5°C, followed by stirring at room temperature for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
  • Critical parameters : Reaction temperature, solvent polarity, and catalyst (e.g., p-toluenesulfonic acid for MCRs) significantly affect regioselectivity and yield (typically 60–75% for analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For pyrazolo[1,5-a]pyrimidines, characteristic peaks include:
    • Pyrimidine C-6: ~160 ppm (¹³C NMR)
    • Urea NH protons: δ 8.2–9.0 ppm (¹H NMR, DMSO-d₆) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈N₆O: calc. 323.1615).
  • X-ray crystallography : Resolve ambiguous regiochemistry; pyrazolo[1,5-a]pyrimidines often exhibit planar geometry with intermolecular hydrogen bonding .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Measure saturation concentration via UV-Vis (λmax ~270 nm for pyrazolo[1,5-a]pyrimidines).
  • Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 hours. Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., methyl) show enhanced stability .

Advanced Research Questions

Q. What strategies address regiochemical challenges during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict regioselectivity in MCRs. Electron-rich aminopyrazoles favor nucleophilic attack at the pyrimidine C-6 position .
  • Steric control : Bulky substituents (e.g., phenethyl in urea) direct reaction pathways. For example, 2-methyl groups on the pyrazole ring reduce steric hindrance, improving yield by 15–20% .
  • Catalytic optimization : Pd/C or CuI in DMF enhances coupling efficiency for aryl-urea formation .

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., EGFR, CDK2) for analogs with varying substituents. For example:

    Substituent (R)EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
    2-Methyl12 ± 245 ± 5
    2-Cyano8 ± 128 ± 3
    Data from suggest electron-withdrawing groups enhance kinase binding.
  • Molecular dynamics simulations : Analyze ligand-protein binding modes (e.g., using AutoDock Vina). Pyrazolo[1,5-a]pyrimidines with urea linkers exhibit stronger hydrogen bonding with kinase hinge regions .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

Methodological Answer:

  • Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Measure ATPase activity via luminescence.
  • Apoptosis assays : Treat cancer cells (e.g., HCT-116) with 1–10 µM compound for 48 hours. Quantify caspase-3/7 activation (Caspase-Glo® assay) and mitochondrial membrane potential (JC-1 dye) .
  • SAR studies : Synthesize analogs with modified urea linkers (e.g., replacing phenethyl with cyclohexyl). Compare logP (measured via shake-flask) and cellular uptake (LC-MS/MS quantification) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (logP) : Target 2–3 for oral bioavailability.
    • CYP450 inhibition : Screen for CYP3A4/2D6 interactions.
  • Molecular docking : Prioritize analogs with predicted high binding affinity to target proteins (e.g., PARP-1). For pyrazolo[1,5-a]pyrimidines, urea groups improve solubility but may require PEGylation for in vivo stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.